3,6-Dimethyl-1,4-dioxane-2,5-dione
Description
Significance of 3,6-Dimethyl-1,4-dioxane-2,5-dione as a Precursor in Polymer Science
The paramount importance of this compound in polymer science is intrinsically linked to its role as the monomer for the synthesis of high-molecular-weight polylactic acid (PLA). ufl.eduencyclopedia.pub The most prevalent and industrially adopted method for producing PLA is the ring-opening polymerization (ROP) of lactide. whiteclouds.com This process offers precise control over the molecular weight, chain structure, and consequently, the physicochemical properties of the resulting polymer. ufl.eduencyclopedia.pub The purity of the lactide monomer is a critical factor that significantly influences the polymerization process and the molecular weight of the final PLA, which is essential for achieving the desired mechanical and degradation properties. encyclopedia.pub
The renewability of the resources used to produce lactide, such as corn starch and sugarcane, further enhances its significance. ecoware.co.nzwhiteclouds.com The production of lactide typically involves the fermentation of these renewable feedstocks to yield lactic acid, which is then dimerized and cyclized to form the lactide monomer. nih.gov This bio-based origin, coupled with the biodegradability of PLA, positions this compound as a key player in the development of sustainable materials and a circular economy. ecoware.co.nz
Historical Context and Evolution of Research on Cyclic Diones
The journey of this compound, and by extension polylactic acid, began in the early 20th century. In the 1920s, Wallace Carothers, a pioneering chemist at DuPont who is also credited with the invention of nylon, first discovered polylactic acid. ecoware.co.nzwhiteclouds.com His work in 1932 involved heating lactic acid under a vacuum to produce a low-molecular-weight polymer. ufl.eduencyclopedia.pub This initial discovery, however, did not immediately lead to widespread commercial use due to the high production costs of the monomer. whiteclouds.com
A significant advancement came in 1954 when DuPont patented a refined process for lactide purification developed by Carothers, which enabled the synthesis of high-molecular-weight PLA. ufl.eduencyclopedia.pub Despite this, the high cost of production continued to be a major hurdle, limiting the application of PLA primarily to specialized medical fields such as surgical sutures and implants. ufl.edu
The landscape for lactide and PLA research began to change dramatically in the late 20th and early 21st centuries. Growing environmental concerns and the demand for sustainable alternatives to petroleum-based plastics spurred renewed interest in biodegradable polymers. In 1989, Dr. Patrick R. Gruber's discovery of a more cost-effective method to produce PLA from corn starch was a pivotal moment that helped to lower the manufacturing costs. whiteclouds.com This, along with advancements in fermentation technology for producing lactic acid, has made this compound a central focus of academic and industrial research, leading to its current prominence in the production of a wide array of consumer and industrial products. ufl.eduecoware.co.nz
Stereoisomeric Forms of this compound
The presence of two chiral centers in the lactide molecule gives rise to three distinct stereoisomeric forms: L-lactide, D-lactide, and meso-lactide. A racemic mixture of L- and D-lactide is also commonly used. The stereochemistry of the lactide monomer is a critical determinant of the properties of the resulting polylactic acid, including its crystallinity, melting point, degradation rate, and mechanical strength.
L-Lactide (3S,6S-3,6-Dimethyl-1,4-dioxane-2,5-dione)
L-lactide, with the (3S,6S) configuration, is the most commonly utilized stereoisomer for the production of high-performance PLA. encyclopedia.pub It is derived from L-lactic acid, the naturally occurring form of lactic acid. The polymerization of pure L-lactide yields poly(L-lactic acid) (PLLA), a semi-crystalline polymer with a high melting point and excellent mechanical properties. rsc.org These characteristics make PLLA suitable for applications requiring strength and durability, such as in medical implants, surgical sutures, and food packaging. ecoware.co.nzrsc.org
D-Lactide (3R,6R-3,6-Dimethyl-1,4-dioxane-2,5-dione)
D-lactide is the enantiomer of L-lactide, possessing the (3R,6R) configuration. It is derived from D-lactic acid. On its own, D-lactide can be polymerized to form poly(D-lactic acid) (PDLA), which has similar physical properties to PLLA but with opposite optical activity. nih.gov While less common than L-lactide in standalone applications, D-lactide plays a crucial role in the production of stereocomplex PLA, which is formed by blending PLLA and PDLA. This stereocomplex exhibits enhanced thermal and mechanical properties compared to the individual homopolymers. researchgate.net
Meso-Lactide (3R,6S-3,6-Dimethyl-1,4-dioxane-2,5-dione)
Meso-lactide is an achiral stereoisomer with both (R) and (S) configurations within the same molecule (3R,6S). nih.gov Due to its internal symmetry, meso-lactide is optically inactive. The polymerization of meso-lactide results in atactic PLA, which is amorphous and has a lower melting point and faster degradation rate compared to the crystalline PLLA and PDLA. researchgate.net This makes it suitable for applications where rapid degradation is desired, such as in certain drug delivery systems.
Rac-Lactide (Racemic Mixture of L- and D-forms)
Rac-lactide is a 1:1 mixture of L-lactide and D-lactide. ecoware.co.nzwhiteclouds.com The polymerization of racemic lactide can lead to different types of PLA depending on the catalyst used. Conventional polymerization results in poly(D,L-lactic acid) (PDLLA), an amorphous polymer with properties similar to that derived from meso-lactide. itrcweb.org However, the use of stereoselective catalysts in the ring-opening polymerization of rac-lactide has been a significant area of research. nih.govletstalkmaterials.com Such catalysts can produce stereoblock PLA, which contains long sequences of L- and D-lactide units, or even stereocomplex PLA directly from the racemic mixture, offering a pathway to high-performance materials from a readily available starting material. researchgate.netfrontiersin.org
Data Tables
Table 1: Physical and Chemical Properties of this compound Stereoisomers
| Property | L-Lactide | D-Lactide | Meso-Lactide | Rac-Lactide |
| CAS Number | 4511-42-6 google.com | 13076-17-0 nih.gov | 13076-19-2 nih.gov | 95-96-5 nih.gov |
| Molecular Formula | C₆H₈O₄ google.com | C₆H₈O₄ nih.gov | C₆H₈O₄ nih.gov | C₆H₈O₄ nih.gov |
| Molecular Weight ( g/mol ) | 144.13 google.com | 144.13 nih.gov | 144.13 nih.gov | 144.13 nih.gov |
| Melting Point (°C) | 92-94 slenvironment.com | ~97 | 53-54 researchgate.net | 122-126 researchgate.net |
| Appearance | White crystalline solid rsc.org | White crystalline powder nih.gov | White crystalline solid nih.gov | White to light yellow solid nih.gov |
| Solubility | Soluble in chloroform (B151607) and methanol; slightly soluble in benzene (B151609) slenvironment.com | Soluble in organic solvents nih.gov | Soluble in chloroform and acetone; less soluble in water nih.gov | Soluble in many organic solvents |
Table 2: Polymerization Characteristics of this compound Stereoisomers
| Stereoisomer | Resulting Polymer | Polymer Characteristics | Key Applications |
| L-Lactide | Poly(L-lactic acid) (PLLA) | Semi-crystalline, high tensile strength, slow degradation rsc.org | Medical implants, sutures, food packaging, textiles ecoware.co.nzrsc.org |
| D-Lactide | Poly(D-lactic acid) (PDLA) | Semi-crystalline, properties similar to PLLA nih.gov | Used in stereocomplex PLA formation researchgate.net |
| Meso-Lactide | Atactic PLA | Amorphous, lower melting point, faster degradation researchgate.net | Drug delivery systems requiring rapid degradation |
| Rac-Lactide | Poly(D,L-lactic acid) (PDLLA) or Stereoblock PLA | Amorphous (PDLLA) or crystalline (stereoblock) itrcweb.orgfrontiersin.org | General purpose biodegradable plastics, advanced materials with tailored properties itrcweb.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethyl-1,4-dioxane-2,5-dione | |
|---|---|---|
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InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
26680-10-4 | |
| Record name | Poly(DL-lactide) | |
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DSSTOX Substance ID |
DTXSID7041253 | |
| Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |
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Molecular Weight |
144.12 g/mol | |
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Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 3,6-Dimethyl-1,4-dioxane-2,5-dione | |
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CAS No. |
95-96-5 | |
| Record name | Lactide | |
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| Record name | Dilactide | |
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| Record name | LACTIDE | |
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| Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |
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| Record name | Dilactide | |
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| Record name | LACTIDE, DL- | |
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Synthetic Methodologies for 3,6 Dimethyl 1,4 Dioxane 2,5 Dione
Advanced Chemical Synthesis Approaches
Modern synthetic chemistry offers several sophisticated routes to produce 3,6-dimethyl-1,4-dioxane-2,5-dione, each with distinct mechanisms and applications.
The direct condensation of two α-hydroxycarboxylic acid molecules, such as lactic acid, to form a 1,4-dioxane-2,5-dione ring is theoretically possible. google.com This reaction involves the cyclical esterification of two lactic acid molecules. researchgate.net However, this direct approach is generally of limited practical value for synthesis. The primary issue is that self-condensation of the α-hydroxycarboxylic acids tends to produce a complex mixture of linear and cyclic oligomers, leading to poor yields of the desired cyclic dimer. google.com For example, the synthesis of a similar compound, 3,6-diphenyl-1,4-dioxane-2,5-dione, from mandelic acid using this direct method resulted in only an 11% yield, with significant oligomer formation. google.com These low yields persist even when the reaction is conducted under dilute conditions that would typically favor cyclization. google.com
Given the inefficiency of direct condensation, multi-step approaches that culminate in a dedicated cyclization step are preferred. The formation of the 1,4-dioxane-2,5-dione ring is a key cyclization process. One advanced method involves the vapor-phase pyrolytic ring closure of α-hydroxy acid oligomers over a fixed-bed catalyst system. google.com This technique can produce the desired dione (B5365651) cleanly and in high yield, avoiding the extensive and costly purification procedures required by other methods. google.com
Specific catalytic systems can be employed to achieve high yields and stereoselectivity. For instance, the epimerization and cyclization of meso-lactide can be achieved with high efficiency. In one reported synthesis, a solution of meso-lactide was treated with a catalyst system of tris(pentafluorophenyl)borate (B12749223) and 1,4-diaza-bicyclo[2.2.2]octane in toluene (B28343) at room temperature. This process yielded pure racemic this compound as a white solid with a high yield of 88.2%. chemicalbook.com
| Catalyst System | Substrate | Solvent | Temperature | Yield | Reference |
| tris(pentafluorophenyl)borate / 1,4-diaza-bicyclo[2.2.2]octane | meso-lactide | Toluene | 20°C | 88.2% | chemicalbook.com |
This interactive table summarizes a specific, high-yield cyclization technique.
Lactonization is the formation of a cyclic ester (a lactone). Since this compound is a cyclic di-ester, its synthesis fundamentally relies on lactonization principles. The formation of the six-membered ring from a linear lactic acid dimer intermediate is an example of a double lactonization. While specific literature on applying modern catalytic lactonization to this exact compound is sparse in the provided results, general advancements in this area are noteworthy. Modern methods such as aerobic oxidative lactonization of diols using copper/nitroxyl catalysts or dehydrogenative diol lactonization with iron carbonyl catalysts have been developed for synthesizing various lactones with high efficiency under mild conditions. organic-chemistry.org These processes highlight the ongoing development of catalytic systems for creating cyclic ester structures.
A common and effective method for synthesizing this compound involves the thermolytic cracking of lactic acid oligomers. This process is typically the second step in a two-stage reaction. In the first stage, lactic acid is heated to form linear oligomers. In the second stage, these oligomers undergo thermolysis, often in the liquid phase with catalysts at temperatures around 250°C. google.com
The mechanism involves intramolecular transesterification, where the chain "back-bites" to form the stable six-membered lactide ring, which is then distilled from the reaction mixture as it is formed. nih.govgoogle.com This distillation is crucial as it shifts the reaction equilibrium toward the product and minimizes degradation from prolonged exposure to high temperatures. google.com This process, however, can suffer from tar formation and may result in low production rates. google.com To mitigate this, an improved method uses an inert gas to carry the lactide product from the reaction mixture into a solvent system. google.com
Production Routes and Optimization
The industrial production of this compound is dominated by a two-step process that begins with lactic acid. Optimization of this route is key to achieving high yields and the optical purity required for producing high-quality PLA. nih.gov
The most established production route involves two main stages: the formation of a lactic acid prepolymer and its subsequent depolymerization. nih.gov
Dehydration of Lactic Acid (Polycondensation): Lactic acid is subjected to polycondensation at elevated temperatures, typically between 130°C and 190°C. This reaction is conducted under reduced pressure (e.g., 0.01 to 110 mmHg) or with a continuous flow of an inert gas like nitrogen. nih.gov These conditions facilitate the removal of water, driving the reaction to form low molecular weight oligomers, often referred to as a prepolymer. nih.gov This prepolymer typically has a molecular weight in the range of 400–2,000 Da.
Prepolymer Depolymerization: The resulting oligomer is then heated to a higher temperature, generally between 160°C and 250°C, under vacuum. nih.gov This step is carried out in the presence of a catalyst to facilitate the depolymerization of the oligomer chains into the cyclic dimer, this compound. nih.gov The lactide product is continuously removed from the reaction vessel via distillation. google.com
Key parameters such as temperature, pressure, catalyst type, and catalyst concentration must be carefully controlled and optimized to achieve a high yield of lactide with a low degree of racemization. nih.gov Tin-based catalysts, like tin(II) octoate or tin dust, and zinc-based catalysts are commonly used to accelerate the reaction. nih.gov
The table below outlines typical parameters for this two-step production process.
| Parameter | Dehydration (Polycondensation) | Depolymerization (Cracking) | Reference |
| Temperature | 130–190°C | 160–250°C | nih.gov |
| Pressure | 0.01–25 mmHg | 0.1–110 mmHg | nih.gov |
| Catalyst | Not always used | Tin(II) octoate, Tin dust, Zinc (Zn) | nih.gov |
| Catalyst Loading | N/A | 0.1–0.8 wt% | nih.gov |
| Atmosphere | Inert gas flow or reduced pressure | Inert gas flow or reduced pressure | nih.gov |
| Product Yield | N/A | 75–90% (can be >99% with optimization) | nih.gov |
| Product Purity | N/A | 95–97% (can be >99% with purification) | nih.gov |
This interactive table presents a summary of optimized parameters for the industrial production of this compound.
Factors Influencing Purity and Yield of this compound
The purity and yield of this compound, also known as lactide, are critically dependent on several reaction parameters. The traditional and most common method for synthesis involves the initial polycondensation of lactic acid to form low molecular weight oligomers, followed by a catalytic thermal depolymerization of these oligomers to yield the cyclic diester.
Key factors that significantly influence the outcome of this process include temperature, pressure, and the choice and concentration of the catalyst. Elevated temperatures are necessary for both the initial water removal during oligomerization and the subsequent back-biting reaction that forms the lactide. However, excessively high temperatures can lead to side reactions and degradation, thereby reducing the yield and purity. The reaction is often conducted under reduced pressure or with an inert gas flow to efficiently remove water and the lactide product as it forms, shifting the equilibrium towards the desired product. google.com
Catalysts play a crucial role in accelerating the depolymerization step. Tin-based catalysts, particularly tin(II) octoate, are widely used. The concentration of the catalyst must be carefully controlled; while it increases the reaction rate, excessive amounts can promote racemization and increase impurities. Purity of over 99% can be achieved through purification methods like repeated precipitation.
Alternative synthetic routes, such as the vapor-phase pyrolysis of α-hydroxy acid esters, also demonstrate the influence of reaction conditions. In this method, factors like the type of catalyst (e.g., aluminum oxide), reaction temperature, and contact time are optimized to maximize conversion and selectivity. For instance, pyrolysis of 2-oxo-2-phenoxyethyl lactate (B86563) over an aluminum oxide catalyst at 250°C can achieve a 95% conversion with 72% selectivity to the desired product. Direct condensation of lactic acid is generally a low-yield process due to the competing formation of linear oligomers. google.com
Table 1: Key Parameters Influencing Lactide Synthesis
| Parameter | Typical Range/Value | Influence on Purity and Yield |
|---|---|---|
| Temperature (Polycondensation) | 130–190°C | Affects the rate of water removal and oligomer formation. |
| Temperature (Depolymerization) | 190–250°C | Crucial for the back-biting reaction to form lactide; higher temperatures can cause degradation. |
| Pressure | 0.03–25 mmHg | Reduced pressure facilitates the removal of water and the lactide product, driving the reaction forward. |
| **Catalyst Loading (e.g., Sn(Oct)₂) ** | 0.1–0.8 wt% | Increases reaction rate but can lead to racemization and impurities at high concentrations. |
| Catalyst (Vapor-Phase Pyrolysis) | Aluminum Oxide (Al₂O₃) | Influences conversion and selectivity. |
| Contact Time (Vapor-Phase Pyrolysis) | 0.1–10 seconds | Short contact times are used to prevent the oligomerization of the lactide product. |
Strategies for Stereoselective Synthesis of this compound Isomers
The stereochemistry of this compound is of paramount importance as it dictates the properties of the resulting polymer, polylactic acid (PLA). The three main stereoisomers are L-lactide (derived from two L-lactic acid molecules), D-lactide (from two D-lactic acid molecules), and meso-lactide (from one L- and one D-lactic acid molecule). researchgate.netsigmaaldrich.com The racemic mixture of D- and L-lactide is often referred to as rac-lactide. sigmaaldrich.comsigmaaldrich.com
The primary strategy for synthesizing stereochemically pure L- or D-lactide is to start with optically pure L- or D-lactic acid, respectively. researchgate.net The synthesis process must then be carefully controlled to prevent racemization, which can be promoted by high temperatures and certain catalysts.
More advanced strategies focus on the stereoselective conversion from one isomer to another. For example, meso-lactide, which is often an undesired byproduct, can be converted into the more useful racemic lactide. One documented method involves the epimerization of meso-lactide in the presence of a catalyst system comprising tris(pentafluorophenyl)borate and an organic base like 1,4-diaza-bicyclo[2.2.2]octane (DABCO). This reaction, conducted in toluene at room temperature, can achieve a high yield of the racemic product. chemicalbook.com
The choice of catalyst is also central to stereoselective ring-opening polymerization, which, while a step beyond synthesis of the monomer itself, informs the importance of stereoisomer purity. The use of stereospecific catalysts can polymerize a racemic mixture of lactide to form heterotactic PLA, a polymer with a controlled, alternating stereochemistry that can influence its crystallinity and physical properties. sigmaaldrich.comsigmaaldrich.com
Table 2: Example of Stereoselective Isomer Conversion
| Starting Isomer | Target Isomer | Catalyst System | Solvent | Conditions | Yield |
|---|
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound aligns with several key principles of green chemistry, primarily due to its origin from renewable resources. sigmaaldrich.comsigmaaldrich.com The monomer is derived from lactic acid, which is produced through the fermentation of carbohydrates from sources like corn starch or sugarcane. researchgate.netsigmaaldrich.com This bio-based feedstock presents a sustainable alternative to conventional petroleum-based starting materials for polymer production.
The principles of green chemistry also encourage the use of non-toxic and biodegradable catalysts. nih.gov While tin-based catalysts are effective, concerns about their potential toxicity drive research into alternative, more environmentally benign catalysts. The development of organic or enzyme-based catalysts for lactide synthesis is an active area of research that could further enhance the green credentials of the process.
Furthermore, improving the atom economy and reducing the E-factor (environmental factor, which measures waste generation) are central goals. nih.gov Optimizing reaction pathways to minimize byproduct formation, such as meso-lactide or linear oligomers, and developing efficient purification methods that reduce solvent use are key strategies. The vapor-phase pyrolysis method, for example, can offer high conversion and selectivity, potentially leading to less waste and simpler purification steps compared to the traditional melt process.
Ring Opening Polymerization Rop of 3,6 Dimethyl 1,4 Dioxane 2,5 Dione
Mechanistic Elucidation of ROP
The ring-opening polymerization of 3,6-dimethyl-1,4-dioxane-2,5-dione proceeds through a coordination-insertion mechanism. mdpi.comresearchgate.net This process involves several key steps, including initiation, propagation, and potential side reactions like transesterification. researchgate.netacs.org
Following initiation, the propagation phase involves the sequential addition of monomer units to the growing polymer chain. The kinetics of this chain growth are influenced by several factors, including monomer concentration, catalyst concentration, and temperature. atlantis-press.com Studies have shown that the polymerization of L-lactide often follows first-order kinetics with respect to both the monomer and the catalyst concentration. atlantis-press.com
The propagation rate coefficient (kp) is a key parameter in describing the kinetics of chain growth. atlantis-press.com The rate of polymerization can be significantly affected by the choice of catalyst and the reaction conditions. For example, in a study using a stannous octoate/triphenylphosphine catalyst system, the apparent activation energy for the ROP of L-lactide was determined to be 58.0 kJ mol-1. atlantis-press.com Kinetic models have been developed to predict monomer conversion and the evolution of polymer molecular weight, often incorporating reversible activation, propagation, and chain transfer reactions. acs.orgtandfonline.com
Transesterification reactions are side reactions that can occur during the ring-opening polymerization of lactide, particularly at elevated temperatures. bham.ac.ukresearchgate.net These reactions involve the exchange of ester linkages and can occur intramolecularly (backbiting) or intermolecularly. bham.ac.uk Intramolecular transesterification can lead to the formation of cyclic oligomers, while intermolecular transesterification can broaden the molecular weight distribution of the polymer and lead to a more random copolymer structure in the case of copolymerization. bham.ac.ukresearchgate.netrsc.org
The occurrence of transesterification is influenced by the catalyst system and the reaction conditions. rsc.org For instance, some catalysts exhibit a higher propensity for transesterification than others. acs.org While often considered a side reaction to be minimized for producing well-defined block copolymers, controlled transesterification can also be harnessed as a "top-down" approach to tailor the structure of copolymers. rsc.org The presence of transesterification can be detected and quantified using techniques such as nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Catalysis in ROP of this compound
The choice of catalyst is paramount in the ROP of this compound, as it significantly influences the polymerization rate, control over polymer molecular weight and architecture, and the potential for side reactions. Catalysts for this process can be broadly categorized into metal-based catalysts and organocatalysts.
A wide array of metal complexes have been investigated as catalysts for the ROP of lactide. These include complexes of tin, zinc, aluminum, magnesium, and others. nih.gov The most commonly used industrial catalyst is tin(II) bis-2-ethylhexanoate (tin octoate), valued for its high catalytic activity, solubility in molten lactide, and ability to produce high molecular weight PLA with low racemization. nih.gov
The characteristics of the resulting polymer are heavily influenced by the nature of the metal catalyst. For example, the use of certain zinc(II) aryl carboxylate complexes has been shown to produce isotactic PLA. nih.gov The ligand environment around the metal center also plays a crucial role in determining the catalyst's activity and selectivity. mdpi.com For instance, nickel(II) complexes with different N-donor ligands have been studied, and their catalytic activity is influenced by factors such as the rigidity of the metal core and the nature of the carboxylate ligands. mdpi.com Bimetallic complexes, such as those containing both nickel and samarium, have also been explored and can offer unique catalytic properties. rsc.org
Table 1: Examples of Metal Catalysts for ROP of Lactide
| Catalyst | Monomer | Conditions | Resulting Polymer Characteristics |
| Tin(II) octoate [Sn(Oct)₂] | L-lactide | Bulk, 180-200 °C | High molecular weight, low racemization. nih.govacs.org |
| Zinc(II) aryl carboxylate complexes | L-lactide, rac-lactide | Toluene (B28343) | Isotactic PLA, Tm between 116.58 °C and 188.03 °C. nih.gov |
| Nickel(II) complexes | rac-lactide | - | Activity depends on ligand structure. mdpi.com |
| Bimetallic Ni(II)-Sm(III) complexes | L-lactide | Bulk, melt | Moderate molecular weights, narrow distributions. rsc.org |
| Zinc metal | D,L-lactide | - | Moisture sensitive, forms zinc lactate (B86563) as an initiator. capes.gov.br |
In recent years, organocatalysis has emerged as a promising alternative to metal-based catalysis for the ROP of lactide, driven by the desire to avoid potentially toxic metal residues in the final polymer, particularly for biomedical applications. nih.gov A variety of organocatalysts have been developed, including basic, acidic, and bifunctional systems. bham.ac.uk
Strongly basic amine catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), have been shown to be effective for the ROP of lactide. nih.gov Dual catalytic systems, combining a basic component like DMAP with its protonated form, can exhibit significantly higher activity than the base alone and lead to well-controlled polylactide. acs.org Bifunctional catalysts, which possess both a hydrogen-bond donor and a Lewis basic site, are also highly effective. For example, a combination of a thiourea (B124793) and a tertiary amine can promote a living ROP of lactide, yielding polymers with predictable molecular weights and very narrow polydispersities. acs.org The mechanism of these catalysts often involves the activation of both the monomer and the initiator through hydrogen bonding. acs.orgacs.org
Table 2: Examples of Organocatalytic Systems for ROP of Lactide
| Catalyst System | Monomer | Conditions | Key Findings |
| 4-Dimethylaminopyridine (DMAP) | D,L-lactide | With α-methyl propargyl alcohol initiator | Mitigates side reactions, yields well-controlled oligomers. nih.govrsc.org |
| DMAP/DMAP·HX | L-lactide | Dichloromethane, room temp or 40 °C | Significantly more active than DMAP alone, well-controlled polymerization. acs.org |
| Guanidine-based (e.g., TBD) | L-lactide | - | Fast and controlled polymerization, hydrogen-bonding mechanism favored. acs.org |
| Diphenylphosphate (DPP) | L-lactide | 130 °C | Can activate polymerization to yield highly isotactic PLLA. bham.ac.uk |
| Imidazole/Trifluoroacetic acid | L-lactide | Bulk, 140 °C | High activity, controlled polymerization. bham.ac.uk |
Novel Catalyst Development and Performance Evaluation
The development of novel catalysts for the ROP of lactide is a significant area of research, aiming to improve reaction control, reduce toxicity, and enhance polymer properties. While tin(II) octoate (Sn(Oct)₂) is a widely used industrial catalyst, concerns about its cytotoxicity have driven the search for alternatives. mdpi.comacs.org
Recent research has explored a variety of metal-based catalysts:
Zinc(II) Complexes : A family of Zn(II) complexes with monoanionic [N,O–] (imidazole[1,5-a]pyrid-3-yl)phenolate ligands have been investigated. Interestingly, their catalytic performance varies significantly between mild laboratory conditions (20 °C in solvent) and industrially relevant conditions (190 °C in the melt). Some catalysts that were less active at lower temperatures competed well with Sn(Oct)₂ under industrial process conditions. acs.orgacs.org
Potassium-Based Complexes : Non-toxic potassium compounds with an oximate ligand have demonstrated extremely high activity, capable of polymerizing L-lactide in a matter of minutes at room temperature. mdpi.com The inclusion of a crown ether in the potassium coordination sphere was found to influence the catalyst's nuclearity and solubility, which in turn affected the polymerization process. mdpi.com
Nickel(II) Carboxylate Complexes : Mixed-ligand nickel(II) carboxylate complexes have been synthesized and tested as ROP catalysts. A specific complex, [Ni(DBED)₂(O₂CC(CH₃)₃)₂]·(CH₃)₃CCO₂H, acted as a syndioselective catalyst, demonstrating the potential for stereochemical control. mdpi.com
Rare Earth Metal Complexes : Yttrium and Lutetium silylamido complexes have been studied for the ROP of L-lactide. The polymerization was found to proceed via a coordination-insertion mechanism, with the silylamide ligand acting as the initiating group. acs.org
Organocatalysts : N-heterocyclic molecules, such as 4-pyrrolidino-pyridine (PDP), have been examined as initiators for the bulk ROP of L-lactide to produce metal-free PLA. rsc.org The combination of thiourea and (−)-sparteine has also been used to promote the organo-catalyzed ROP of a functionalized 1,4-dioxane-2,5-dione derivative. acs.orgnih.gov
The performance of these novel catalysts is evaluated based on factors like polymerization rate (often expressed as turnover frequency, TOF), control over polymer molecular weight, and polydispersity index (PDI).
Table 1: Performance of Selected Novel Catalysts in Lactide ROP
| Catalyst Type | Specific Catalyst Example | Conditions | Key Performance Findings | Reference |
|---|---|---|---|---|
| Zinc(II) Complexes | Zn(II) with (imidazole[1,5-a]pyrid-3-yl)phenolate ligands | 20°C in CH₂Cl₂ vs. 190°C in melt | Performance varies with temperature; some are competitive with Sn(Oct)₂ at industrial temperatures. | acs.orgacs.org |
| Potassium-Based Complexes | Potassium-oximate complexes | Room temperature, toluene | Extremely active, polymerization occurs within minutes. | mdpi.com |
| Nickel(II) Complexes | [Ni(DBED)₂(O₂CC(CH₃)₃)₂]·(CH₃)₃CCO₂H | Bulk and toluene solution | Showed syndioselective catalytic ability. | mdpi.com |
| Organocatalysts | 4-pyrrolidino-pyridine (PDP) | Bulk ROP | Effective initiator for metal-free PLA; Mw ~28,000 Da in 90 min. | rsc.org |
Stereochemical Control in PLA Synthesis from this compound
The stereochemistry of the polylactic acid produced is a critical factor that dictates its physical and mechanical properties. This control is exerted primarily through the choice of the lactide stereoisomer and the catalytic system used for polymerization. researchgate.netresearchgate.net
Control over Poly(lactic acid) Stereochemistry and Crystallinity
The stereochemistry of the final polymer is largely determined by the specific stereoisomer of this compound used as the monomer. researchgate.net Lactide exists in three forms: L-lactide (derived from two L-lactic acid molecules), D-lactide (from two D-lactic acid molecules), and meso-lactide (from one L- and one D-lactic acid molecule). researchgate.netresearchgate.net A 50:50 mixture of L- and D-lactide is known as rac-lactide. sigmaaldrich.com
Isotactic PLA : Polymerization of enantiomerically pure L-lactide or D-lactide yields highly crystalline poly(L-lactide) (PLLA) or poly(D-lactide) (PDLA), respectively. researchgate.net
Stereocomplex PLA : When PLLA and PDLA are blended, they can form stereocomplex crystals. nih.gov This stereocomplexation results from strong intermolecular interactions between the enantiomeric polymer chains, leading to a significant increase in the melting temperature, thermal stability, and mechanical strength of the material compared to the individual homopolymers. nih.govmdpi.com These stereocomplex crystallites can also act as effective nucleating agents, accelerating the crystallization rate of PLA. researchgate.netnih.gov
Syndiotactic and Heterotactic PLA : The polymerization of meso-lactide requires a stereoselective catalyst to control the polymer microstructure. Depending on the catalyst, it is possible to produce syndiotactic PLA, where L and D units alternate regularly. researchgate.netacs.org Similarly, stereospecific catalysts can polymerize rac-lactide to form heterotactic PLA. sigmaaldrich.com
Impact of Stereoisomeric this compound on Polymer Microstructure
The choice of the lactide stereoisomer directly dictates the resulting polymer's microstructure, which in turn governs its macroscopic properties. researchgate.netresearchgate.net
From L- or D-lactide : The use of pure L- or D-lactide results in an isotactic microstructure (…LLLL… or …DDDD…), leading to semi-crystalline polymers with good mechanical strength. researchgate.net
From rac-lactide : Polymerizing rac-lactide with a non-selective catalyst typically yields atactic PDLLA, which is amorphous and has lower mechanical strength and thermal resistance. sigmaaldrich.com However, the use of stereoselective catalysts can create stereoblock PLA (e.g., …LLLLDDDD…), which can also lead to crystalline materials. researchgate.net
From meso-lactide : Polymerization of meso-lactide can result in a syndiotactic microstructure (…LDLD…) when a suitable stereoselective catalyst is employed. acs.org This microstructure also imparts crystallinity to the polymer.
The control over these microstructures is essential for tailoring PLA for specific applications, from packaging materials to biomedical devices. researchgate.netnih.gov
Table 2: Influence of Lactide Isomer on PLA Microstructure and Properties
| Lactide Isomer(s) | Catalyst Type | Resulting Polymer Microstructure | Typical Crystallinity | Reference |
|---|---|---|---|---|
| L-lactide or D-lactide | Non-selective | Isotactic (PLLA or PDLA) | Semi-crystalline | researchgate.net |
| rac-lactide (L- and D-) | Non-selective | Atactic (PDLLA) | Amorphous | sigmaaldrich.com |
| rac-lactide (L- and D-) | Stereoselective | Stereoblock or Heterotactic | Crystalline | researchgate.net |
| meso-lactide | Stereoselective | Syndiotactic | Crystalline | acs.org |
| Blend of PLLA and PDLA | N/A (Post-polymerization) | Stereocomplex | Highly Crystalline | nih.govmdpi.com |
Kinetic Studies of this compound Polymerization
Understanding the kinetics of lactide polymerization is crucial for process optimization, reactor design, and controlling the final polymer properties. Kinetic studies involve developing mathematical models and validating them with experimental data. researchgate.netacs.org
Development of Comprehensive Kinetic Models for ROP
Kinetic models for the ROP of lactide aim to describe the rate of monomer consumption and the evolution of polymer chains over time. Several models have been proposed, often based on the coordination-insertion mechanism, which is widely accepted for catalysts like Sn(Oct)₂. researchgate.netacs.org
Key features of these kinetic models include:
Reaction Order : Many studies have shown that the ROP of lactide follows first-order kinetics with respect to both the monomer and the catalyst concentration. researchgate.netatlantis-press.com
Kinetic Schemes : A comprehensive kinetic model typically includes several elementary reaction steps:
Initiation : The activation of the catalyst, often by a co-initiator like an alcohol, to form the true initiating species. acs.orgacs.org
Propagation : The stepwise addition of monomer units to the growing polymer chain. acs.org
Termination : Reactions that stop chain growth. researchgate.net
Transesterification : Both intramolecular (backbiting) and intermolecular chain transfer reactions can occur, especially at high temperatures and conversions. These reactions affect the molecular weight distribution and can lead to the formation of cyclic oligomers. acs.orgacs.org
Reversibility : More advanced models incorporate the reversibility of the propagation step, which becomes significant as the reaction approaches equilibrium. acs.org Witzke et al. introduced a "semiliving" model that accounts for both reversible propagation and transesterification reactions. acs.org
These complex reaction schemes are often translated into a set of differential equations that can be solved numerically using software like MATLAB to simulate the polymerization process. researchgate.nettandfonline.com
Experimental Validation of Kinetic Parameters and Model Outputs
The theoretical kinetic models are validated by comparing their predictions with experimental data. This validation process is essential to ensure the model's accuracy and predictive power. researchgate.net
Experimental Techniques : Key experimental techniques for tracking the polymerization kinetics include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to monitor the conversion of the monomer over time. acs.org
Size Exclusion Chromatography (SEC) : SEC is employed to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer as a function of time.
Parameter Estimation : Experimental data gathered under various conditions (e.g., different temperatures, catalyst concentrations, and monomer-to-initiator ratios) are used to estimate the kinetic parameters of the model, such as rate constants and activation energies. acs.orgatlantis-press.comacs.org For instance, a study using a tubular static mixing reactor with a Sn(Oct)₂/PPh₃ catalyst system determined the apparent activation energy for L-lactide polymerization to be 58.0 kJ/mol. atlantis-press.com
Model Verification : The model's output, such as predicted monomer conversion and molecular weight evolution, is compared against the experimental measurements. A good correlation validates the proposed kinetic scheme and the estimated parameters. researchgate.nettandfonline.com For example, the linear relationship observed in semilogarithmic plots of monomer concentration versus time experimentally confirms the first-order kinetics predicted by the models. tandfonline.com
Table 3: Experimentally Determined Kinetic Parameters for L-Lactide ROP
| Catalyst System | Reactor Type | Temperature Range (°C) | Apparent Activation Energy (Ea) | Kinetic Law | Reference |
|---|---|---|---|---|---|
| Stannous octoate / Triphenylphosphine | Tubular Static Mixing Reactor | 170 - 190 | 58.0 kJ/mol | First-order in monomer and catalyst | atlantis-press.com |
| Stannous octoate / Triphenylphosphine | Haake Rheocord Mixer | Not specified in abstract | 91.1 kJ/mol | Not specified in abstract | atlantis-press.com |
| Stannous octoate / 1-pyrene butanol | Bulk | 150 - 180 | Not specified | First-order in monomer | researchgate.nettandfonline.com |
| Tri-n-butyltin n-butoxide | NMR tube | Not specified | Ea determined, value not stated | Rate constant increases with temp. and initiator conc. | researchgate.net |
Factors Influencing Polymerization Rate and Molecular Weight Control
The rate of polymerization and the final molecular weight of the resulting polylactide (PLA) are critical parameters that dictate the material's properties and applications. These are influenced by several key factors, including the choice of catalyst or initiator, reaction temperature, and monomer concentration. livetoplant.com
Control over the molecular weight and its distribution, measured by the polydispersity index (PDI), is essential for tailoring PLA for specific uses. livetoplant.com A narrow PDI (close to 1) indicates uniform polymer chain lengths. livetoplant.com
Catalyst/Initiator Concentration: The concentration of the initiator or catalyst plays a crucial role. In chain-growth polymerizations, a higher initiator concentration leads to the formation of more active centers, resulting in a greater number of shorter polymer chains and thus a lower average molecular weight. livetoplant.com Metal-based catalysts are widely used for lactide ROP. Tin(II) bis(2-ethylhexanoate), commonly referred to as tin(II) octoate or Sn(Oct)₂, is a prevalent industrial catalyst that is highly active and allows for the preparation of high-molecular-weight polymers. 20.210.105 However, it can lead to broader molecular weight distributions (PDI around 2) due to side reactions like transesterification. 20.210.105 Other catalysts, such as Al(Oi-Pr)₃ and zinc(II) lactate, offer better control over molecular weight, yielding lower PDI values. 20.210.105 Organocatalysts, including 4-dimethylaminopyridine (DMAP), have also been shown to produce polylactides with controlled molecular weights and narrow distributions. 20.210.105acs.org
Temperature: Reaction temperature significantly affects the rate constants for propagation and termination reactions. livetoplant.com For instance, in the bulk polymerization of L-lactide, high monomer conversion can be achieved at 180°C within minutes. However, higher temperatures can also increase the rate of undesirable side reactions, such as transesterification, which can broaden the molecular weight distribution.
Monomer and Initiator Ratio: In living or controlled polymerizations, where termination reactions are suppressed, the degree of polymerization is directly proportional to the initial monomer-to-initiator ratio. livetoplant.com20.210.105 This allows for precise control over the final molecular weight. For example, organocatalytic polymerization using DMAP has demonstrated a linear correlation between molecular weight and conversion for monomer-to-initiator ratios up to 140. 20.210.105
Reaction Time and Conversion: In certain polymerization systems, longer reaction times can lead to higher monomer conversion and, consequently, higher molecular weight. livetoplant.com However, with catalysts like Sn(Oct)₂, prolonged reaction times can also exacerbate side reactions, negatively impacting molecular weight control. 20.210.105
Table 1: Comparison of Catalysts in Lactide Polymerization
| Catalyst | Typical Conditions | Molecular Weight Control | PDI | Reference |
|---|---|---|---|---|
| Tin(II) octoate (Sn(Oct)₂) | Bulk, 140-180°C | High MW achievable, but side reactions occur | ~2 | 20.210.105 |
| Al(Oi-Pr)₃ | Bulk, 140°C | Better control than Sn(Oct)₂ | <1.5 | 20.210.105 |
| Zinc(II) lactate | Bulk, 140°C | Better control than zinc powder | - | 20.210.105 |
| 4-Aminopyridines (e.g., DMAP) | Solution (35°C) or Bulk (135°C) | Highly controlled, linear MW-conversion relationship | Narrow | 20.210.105 |
Advanced Polymer Architectures via this compound
The versatility of this compound as a monomer allows for the creation of a wide range of advanced polymer architectures beyond simple linear homopolymers. These structures are designed to achieve specific properties for advanced applications.
Homopolymerization of this compound
The homopolymer of this compound is poly(lactic acid) or polylactide (PLA). sigmaaldrich.comchemdad.com The monomer, lactide, is a cyclic dimer of lactic acid and exists in different stereoisomeric forms (L-lactide, D-lactide, and meso-lactide), which influences the properties of the resulting polymer. sigmaaldrich.comsigmaaldrich.comnih.gov The polymerization of rac-lactide (a 50:50 mixture of D- and L-lactide) typically yields poly(D,L-lactide), which is an amorphous, glassy material. sigmaaldrich.comchemdad.com
The production of high-molecular-weight PLA is achieved through the ring-opening polymerization of the lactide dimer. chemdad.com This method is preferred over the direct condensation of lactic acid, which typically produces only low-molecular-weight polymer. chemdad.com The ROP can be initiated by various catalysts, leading to PLA with different properties. sigmaaldrich.com For instance, while poly(D,L-lactide) is generally amorphous, the use of stereospecific catalysts can produce heterotactic PLA, which possesses a degree of crystallinity. sigmaaldrich.com
Copolymerization with Other Monomers
Copolymerization of this compound with other cyclic monomers is a powerful strategy to create materials with tailored properties that combine the characteristics of the constituent polymers.
Multi-block copolymers of polylactide and polycarbonate can be synthesized using this compound as a reactant. sigmaaldrich.comsigmaaldrich.com A common strategy involves synthesizing hydroxyl-terminated polycarbonate chains that can then act as macroinitiators for the ring-opening polymerization of lactide. chemrxiv.org
In one specific method, a diamine-bis(phenolate) chromium(III) complex is used to catalyze the copolymerization of CO₂ and cyclohexene (B86901) oxide to produce polycarbonate diols. chemrxiv.org This resulting hydroxyl-terminated polycarbonate is then used as a macroinitiator for the ROP of rac-lactide in the presence of an organocatalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemrxiv.org This process yields a PCHC-PLA block copolymer, where the molar mass increases in proportion to the amount of lactide added. chemrxiv.org
Table 2: Synthesis of PCHC-PLA Block Copolymer
| Entry | PCHC-diol Mn (kg mol⁻¹) | [rac-lactide]/[PCHC-diol] | Copolymer Mn (kg mol⁻¹) | Copolymer PDI | Reference |
|---|---|---|---|---|---|
| 1 | 6.3 | 100 | 20.7 | 1.15 | chemrxiv.org |
| 2 | 6.3 | 200 | 35.6 | 1.25 | chemrxiv.org |
PCHC: Poly(cyclohexene carbonate); PLA: Polylactide; Mn: Number-average molecular weight; PDI: Polydispersity index.
Copolymers of lactide and ε-caprolactone are of significant interest as they combine the properties of polylactide (PLA) and poly(ε-caprolactone) (PCL), creating materials with tunable degradation rates and mechanical properties. nih.gov
The copolymerization can be performed as a one-pot bulk process using an organocatalyst such as tetrabutylammonium (B224687) phthalimide-N-oxyl (TBAPINO). nih.gov This thermally stable catalyst is effective for the ROP of both monomers under mild conditions. The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition. For example, colorless poly(ε-caprolactone-co-lactide) (PCLA) with a number-average molecular weight (Mn) over 22,000 g mol⁻¹ has been successfully synthesized via sequential ROP. nih.gov
Table 3: Bulk Copolymerization of L-lactide (L-LA) and ε-Caprolactone (ε-CL)
| Monomer Feed Ratio (L-LA:ε-CL) | Reaction Time (h) | Monomer Conversion (%) | Copolymer Mn (g mol⁻¹) | Copolymer PDI | Reference |
|---|---|---|---|---|---|
| 1:1 (Sequential addition) | 2 + 2 | LA: 90.5, CL: 85.1 | 22,100 | 1.18 | nih.gov |
| 1:1 (One-pot) | 4 | LA: 88.7, CL: 82.3 | 24,500 | 1.21 | nih.gov |
Combining polylactide with vinyl polymers like poly(methyl methacrylate) (PMMA) requires hybrid polymerization techniques, as their formation involves different mechanisms (ring-opening vs. radical polymerization). mdpi.com One approach is to use a macroinifer (a compound that acts as both an initiator and a chain transfer agent) to create block copolymers.
A multi-step synthesis can be employed where a polylactide-diol is first prepared. This diol is then coupled with a diol containing a tetraphenylethane (TPE) group using a diisocyanate. mdpi.com The resulting PLA-based polymer contains multiple thermally labile TPE inifer groups along its chain. This macroinifer can then be used to initiate the radical polymerization of a vinyl monomer, such as acrylonitrile (B1666552) or styrene, by heating. mdpi.com This process leads to the insertion of poly(vinyl monomer) blocks into the polylactide backbone, forming a multiblock copolymer. The composition of the final copolymer can be controlled by varying the molecular weight of the initial PLA macroinifer and the monomer-to-macroinifer ratio. mdpi.com
Fabrication of Complex Polymeric Structures (e.g., "Jellyfish" Architectures)
A notable achievement in polymer synthesis is the creation of "jellyfish" architectures, which consist of a poly(L-lactide) (PLLA) macrocyclic core with multiple polymer chains grafted onto it. vliz.beresearchgate.net These complex structures are typically fabricated through a multi-step process that combines different polymerization techniques.
The synthesis begins with the preparation of a functionalized lactide monomer that can act as an initiator for another type of polymerization. vliz.be A common starting material is L-lactide, which is first brominated to produce (3R,6S)-3-bromo-3,6-dimethyl-1,4-dioxane-2,5-dione. vliz.begoogle.com This brominated lactide then serves as an initiator for Atom Transfer Radical Polymerization (ATRP) of a different monomer, such as methyl methacrylate (B99206) (MMA). vliz.be This step yields a macromonomer, which is essentially a poly(methyl methacrylate) (PMMA) chain with a reactive lactide unit at one end. vliz.begoogle.com
The final "jellyfish" structure is achieved through the ring-opening copolymerization of this PMMA-lactide macromonomer with additional L-lactide (LA) monomers. vliz.be This ROP step is often catalyzed by an N-heterocyclic carbene (NHC), such as 1,3-dimesitylimidazol-2-ylidene (IMes), which is effective in creating cyclic polymer structures. vliz.beacs.org The NHC catalyst facilitates the copolymerization, forming a macrocyclic PLLA backbone from which the PMMA chains extend, resembling a jellyfish. vliz.beresearchgate.net The resulting cyclic PLA-g-PMMA structure has been confirmed through various analytical methods, including ¹H NMR, GPC, and viscosity analysis. vliz.be
| Parameter | Value |
|---|---|
| Initiator | (3R,6S)-3-bromo-3,6-dimethyl-1,4-dioxane-2,5-dione |
| Monomer | Methyl Methacrylate (MMA) |
| Catalytic System | CuBr / 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) |
| Solvent | THF |
| Temperature | 50 °C |
| [MMA]₀ / [Initiator]₀ Ratio | 200 |
Controlled Radical Polymerization Techniques (e.g., RAFT) of this compound Derivatives
While lactide itself does not undergo radical polymerization, its derivatives can be integrated into structures built by controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.comacs.org RAFT is a versatile method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org This is typically achieved by combining RAFT with ROP in a sequential or concurrent manner to produce well-defined block and graft copolymers. mdpi.comrsc.org
One common strategy is the "grafting-from" approach. mdpi.comacs.org In this method, a polymer backbone is first synthesized using RAFT polymerization. This backbone is designed to have functional groups that can later act as initiators for the ROP of lactide. For example, a polystyrene-based macroinitiator containing hydroxyl groups (PS-OH) can be synthesized via RAFT. mdpi.com This polymeric alcohol is then used as an initiator for the immortal ring-opening polymerization (iROP) of rac-lactide (a 1:1 mixture of D- and L-lactide), often catalyzed by species like dibutylmagnesium (B73119) (MgⁿBu₂), to generate polystyrene-g-polylactide (PS-g-PLA) graft copolymers. mdpi.com The length of the PLA grafts can be controlled by adjusting the ratio of the lactide monomer to the hydroxyl groups on the polystyrene backbone. mdpi.com
This combination of RAFT and ROP provides a powerful pathway to complex architectures that leverage the properties of different polymer types. rsc.org The RAFT process ensures control over the backbone synthesis, while the subsequent ROP allows for the introduction of biodegradable PLA segments. mdpi.com
| Polymerization Stage | Technique | Monomer(s) | Initiator / Catalyst | Resulting Polymer |
|---|---|---|---|---|
| Backbone Synthesis | RAFT Polymerization | Styrene, Hydroxyl-functional Styrene | AIBN, Dibenzyl carbonotrithioate | PS-OH Macroinitiator |
| Grafting | Immortal ROP (iROP) | rac-Lactide | PS-OH Macroinitiator, MgⁿBu₂ | PS-g-PLA Copolymer |
Degradation Pathways and Mechanisms of 3,6 Dimethyl 1,4 Dioxane 2,5 Dione Derived Polymers
Hydrolytic Degradation Mechanisms of Poly(lactic acid)
The hydrolysis of PLA is an autocatalytic process. The initial cleavage of ester bonds generates carboxylic acid end-groups. These acidic groups then catalyze further ester bond cleavage, accelerating the degradation process from within the polymer matrix. acs.org This phenomenon is particularly pronounced in thicker materials, where the diffusion of these acidic byproducts is limited, leading to a core-accelerated degradation. rsc.org
Influence of Environmental Conditions on Hydrolysis Rate
The rate of hydrolytic degradation of PLA is significantly influenced by a variety of environmental factors.
Temperature: Temperature is a critical factor, with higher temperatures generally accelerating the hydrolysis rate. researchgate.netpatsnap.com The degradation is particularly enhanced at temperatures above the glass transition temperature (Tg) of PLA (typically 50-70°C), where the polymer chains become more mobile and accessible to water molecules. nih.govmsu.edu Studies have shown that at 65°C, PLA can experience a mass loss of 34% in just seven weeks. researchgate.net
pH: The pH of the surrounding environment also plays a crucial role. The degradation rate is significantly faster in alkaline conditions compared to neutral or acidic environments. mdpi.com In alkaline environments, the hydroxyl ions (OH-) directly attack the ester linkages, leading to a more rapid chain scission. mdpi.com In contrast, while acidic conditions can also promote hydrolysis, the effect is generally less pronounced than in alkaline media.
Humidity: The presence of moisture is a prerequisite for hydrolysis. Higher humidity levels lead to a greater absorption of water by the polymer, thereby increasing the rate of degradation. researchgate.net
Other Factors: The physical and chemical properties of the PLA material itself also dictate the hydrolysis rate. These include:
Molecular Weight: Lower molecular weight PLA tends to degrade faster due to a higher concentration of chain ends, which are more susceptible to hydrolysis. rsc.orgnih.gov
Crystallinity: Hydrolysis preferentially occurs in the amorphous regions of the PLA matrix. researchgate.netrsc.org Therefore, highly crystalline PLA generally exhibits a slower degradation rate due to the reduced accessibility of water to the polymer chains within the crystalline domains. nih.gov However, some studies suggest that a higher crystallinity can lead to a faster hydrolysis rate due to defects in the rigid amorphous fraction. msu.edu
Morphology and Geometry: The thickness and surface area of the PLA material are important. Thicker materials can exhibit bulk erosion, where degradation occurs throughout the material, while thinner films or fibers may undergo surface erosion. rsc.orgmdpi.com Porosity can also enhance degradation by increasing the surface area available for hydrolysis. rsc.org
| Factor | Influence on Hydrolysis Rate | Supporting Evidence |
|---|---|---|
| Temperature | Higher temperature accelerates degradation, especially above Tg (50-70°C). | At 65°C, 34% mass loss in 7 weeks. researchgate.net |
| pH | Degradation is significantly faster in alkaline conditions. | Enhanced rate of degradation observed at pH 10. mdpi.com |
| Humidity | Higher humidity increases water absorption and accelerates hydrolysis. | Moisture is a critical factor for rapid degradation. researchgate.net |
| Molecular Weight | Lower molecular weight PLA degrades faster. | Higher concentration of chain ends leads to faster degradation. rsc.orgnih.gov |
| Crystallinity | Hydrolysis is faster in amorphous regions; highly crystalline PLA is generally more resistant. | Amorphous phase hydrolyzes faster and dissolves in water. researchgate.net |
Biological and Microbial Degradation of Poly(lactic acid)
Following initial hydrolytic degradation, which reduces the molecular weight of PLA, microorganisms can further break down the resulting oligomers and lactic acid monomers. cdnsciencepub.com This biological degradation is a crucial step in the complete mineralization of PLA into carbon dioxide, water, and biomass. researchgate.net
A variety of microorganisms, including bacteria, fungi, and actinomycetes, have been identified as capable of degrading PLA. cdnsciencepub.comresearchgate.net These microorganisms secrete extracellular enzymes that catalyze the breakdown of the polymer. nih.govcdnsciencepub.com The process typically begins with the adhesion of microorganisms to the surface of the PLA material, forming a biofilm. researchgate.net
Enzymatic Degradation Pathways
The enzymatic degradation of PLA is primarily carried out by a class of enzymes known as hydrolases, which include proteases, lipases, and cutinases. cdnsciencepub.comnih.gov These enzymes cleave the ester bonds of the PLA chains. nih.gov
Proteases: Certain proteases, such as proteinase K from Tritirachium album, have been shown to be particularly effective at degrading PLLA (the L-isomer of PLA). acs.org The structural similarity between the lactic acid monomer and the amino acid alanine (B10760859) is thought to contribute to the ability of proteases to act on PLA. acs.org
Lipases and Esterases: Lipases and other esterases also play a role in PLA degradation, showing a preference for breaking down the ester linkages in the polymer. cdnsciencepub.com
Cutinases: These enzymes, which naturally break down the cutin polyester (B1180765) in plant cuticles, have also been found to be effective in degrading PLA. researchgate.net
The soluble products of this enzymatic degradation, primarily lactic acid and its oligomers, are then transported into the microbial cells and utilized as a carbon and energy source through their metabolic pathways. nih.gov
Factors Affecting Biodegradation Rates in Diverse Environments
The rate of PLA biodegradation varies significantly depending on the environmental conditions and the microbial communities present. cdnsciencepub.com
Environment Type:
Compost: Industrial composting facilities, with their high temperatures (typically above 58°C), high humidity, and rich microbial populations, provide the most favorable conditions for rapid PLA degradation. acs.orgfrontiersin.org In such environments, PLA can degrade within a few months. nih.gov
Soil: In soil, the degradation rate is considerably slower and is influenced by factors such as temperature, moisture content, pH, and the abundance of PLA-degrading microorganisms. acs.orgpatsnap.com The degradation half-life of PLA in the environment can range from six months to two years. researchgate.net
Aquatic Environments: Degradation in marine environments is generally very slow due to lower temperatures, which are often below the threshold required for significant thermal depolymerization. acs.org
Key Factors:
Temperature: As with hydrolytic degradation, temperature is a key factor. Thermophilic conditions (above 50°C) significantly enhance biodegradation rates compared to mesophilic (around 37°C) or ambient temperatures. nih.gov
Moisture: Adequate moisture is essential for both hydrolytic and microbial activity. researchgate.net
pH: The pH of the environment can affect both the activity of the degrading enzymes and the growth of the microbial populations. nih.govresearchgate.net
Microbial Population: The presence and activity of specific PLA-degrading microorganisms are critical for efficient biodegradation. researchgate.net
| Environment | Typical Degradation Rate | Key Influencing Factors |
|---|---|---|
| Industrial Compost | Rapid (a few months) | High temperatures (>58°C), high humidity, rich microbial population. frontiersin.org |
| Soil | Slower (6 months to 2 years) | Temperature, moisture, pH, microbial community. researchgate.net |
| Marine | Very slow | Low temperatures inhibit depolymerization. acs.org |
Thermal Degradation Processes (e.g., Pyrolysis) of PLA and Release of Lactide Isomers
At elevated temperatures, typically above 300°C, PLA undergoes thermal degradation, or pyrolysis. mdpi.com This process involves the breakdown of the polymer chain through various chemical reactions, leading to the formation of a range of volatile products. researchgate.net The thermal degradation of PLA is a complex process influenced by factors such as the presence of impurities, molecular weight, and crystallinity. nih.gov
The main mechanism of thermal degradation is through chain scission and inter- and intra-transesterification reactions. researchgate.net This results in the formation of the cyclic dimer, lactide, as the primary product. researchgate.netresearchgate.net Depending on the stereochemistry of the original PLA, different isomers of lactide can be released, including L,L-lactide, D,D-lactide, and meso-lactide. nii.ac.jp
Other products of PLA pyrolysis include:
Acetaldehyde researchgate.net
Carbon monoxide researchgate.net
Carbon dioxide researchgate.net
Lactic acid oligomers researchgate.net
The presence of certain metal catalysts, such as calcium, can influence the degradation pathway, potentially promoting unzipping depolymerization and affecting the ratio of lactide isomers produced. nii.ac.jp
Environmental Fate of Degradation Products of 3,6-Dimethyl-1,4-dioxane-2,5-dione Polymers
The ultimate environmental fate of the degradation products of PLA is a critical aspect of its sustainability profile. The primary degradation product, lactic acid, is a naturally occurring and readily metabolizable substance. youtube.com
Under aerobic conditions, microorganisms in the soil and compost can completely mineralize lactic acid and its oligomers into carbon dioxide and water. researchgate.net In anaerobic environments, such as in some landfills or anaerobic digesters, the degradation products can be converted to methane (B114726) (CH4), carbon dioxide (CO2), and water. nih.gov
While PLA is designed to biodegrade, its breakdown can lead to the transient formation of microplastic particles. youtube.com However, unlike conventional plastics, these PLA microplastics are not persistent in the environment. They continue to undergo hydrolysis and microbial degradation until they are fully mineralized into natural compounds. youtube.com
Computational and Theoretical Investigations of 3,6 Dimethyl 1,4 Dioxane 2,5 Dione
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanical calculations have been instrumental in elucidating the three-dimensional structure and conformational dynamics of lactide. These studies provide insights that are often complementary to experimental techniques like X-ray crystallography.
Ab Initio Force Field Calculations
Ab initio force field calculations are a cornerstone in the theoretical investigation of lactide's molecular mechanics. These calculations, which are derived directly from the principles of quantum mechanics without empirical parameters, are used to determine the potential energy surface of the molecule, revealing stable conformations and the energy barriers between them.
For (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione, vibrational normal modes have been assigned based on the results from ab initio force field calculations. acs.org These calculations were performed at the Hartree-Fock (HF) self-consistent field (SCF) level with a 6-31G** basis set. acs.orgacs.org This level of theory provides a foundational understanding of the molecule's vibrational behavior. The molecule is known to possess C2 symmetry, a feature confirmed by these theoretical approaches. utwente.nl
Density Functional Theory (DFT) Applications in Spectroscopic Analysis
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of many-body systems, including molecules like lactide. researchgate.net DFT methods, particularly with hybrid functionals such as Becke3LYP (B3LYP), have been successfully applied to calculate the harmonic frequencies and atomic polar tensors for simulating the infrared (IR) absorption of lactide. acs.orgacs.org
A key advantage of DFT is its ability to provide excellent agreement with experimental frequencies without the need for empirical scaling factors that are often necessary for HF calculations. acs.orgacs.org The improvement seen with DFT methods is primarily attributed to a more accurate force field rather than significant changes in the intensity parameters. acs.org In fact, DFT-calculated atomic polar tensors have been found to be systematically weaker than those generated by HF methods. acs.org The application of DFT extends to predicting a variety of spectroscopic properties, making it a versatile tool in the computational analysis of lactide and its derivatives. researchgate.nettul.cz
Table 1: Comparison of Computational Methods for Lactide Analysis
| Feature | Ab Initio (Hartree-Fock) | Density Functional Theory (DFT) |
| Primary Output | Molecular orbitals and energies | Electron density and energy |
| Force Field Accuracy | Good, but often requires scaling | Excellent, often without scaling. acs.orgacs.org |
| Computational Cost | High | Moderate. researchgate.net |
| Basis Set Example | 6-31G** acs.orgacs.org | aug-cc-pVTZ rsc.org |
| Common Application | Initial structural and vibrational analysis | Spectroscopic prediction and conformational analysis. acs.orgresearchgate.net |
Vibrational Spectroscopy and Optical Activity Studies
Vibrational spectroscopy, coupled with theoretical simulations, offers a detailed picture of the molecular vibrations and chirality of 3,6-Dimethyl-1,4-dioxane-2,5-dione.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com For (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione, experimental VCD spectra have been measured in deuterated chloroform (B151607) (CDCl3) solution. acs.org
Theoretical simulations using DFT-calculated force fields have been remarkably successful in reproducing the experimental VCD sign and intensity patterns, especially in the mid-IR region. acs.org This excellent agreement underscores the capability of quantum mechanical techniques to simulate spectra for medium-sized, biologically relevant molecules to a high degree of accuracy, which is invaluable for conformational analysis. acs.org VCD has been shown to be highly sensitive to conformational changes in chiral molecules. nih.govrsc.org
Raman Optical Activity (ROA) Spectroscopy
Raman optical activity (ROA) is another chiroptical spectroscopy that measures the small difference in the intensity of Raman scattering of right and left circularly polarized light. wikipedia.orgresearchgate.net ROA provides complementary information to VCD and is particularly useful for studying biomolecular structures in aqueous solutions. wikipedia.org
For lactide, ROA spectra have been measured in non-aqueous solutions. acs.orgacs.org Theoretical calculations of ROA polarizability tensors have been performed at the HF/4-31G level. acs.orgacs.org These calculations have yielded reasonable sign patterns for the intense peaks in the mid-IR ROA spectrum when compared to experimental data. acs.org The combination of ROA experiments and theoretical calculations provides a powerful tool for probing the stereochemistry of lactide. nih.gov
Theoretical Simulations of Vibrational Spectra
Theoretical simulations are essential for the assignment and interpretation of complex experimental vibrational spectra of lactide. By calculating the vibrational frequencies and normal modes, researchers can assign specific spectral bands to particular molecular motions.
For this compound, harmonic frequencies and atomic polar tensors for the simulation of IR absorption have been calculated using both HF and DFT methods. acs.orgacs.org The DFT calculations, in particular, have shown excellent agreement with experimental frequencies. acs.org These simulations have been crucial in assigning the vibrational normal modes and understanding the coupling between different vibrational motions within the molecule. acs.orgacs.org The weak coupling observed between the subunits of the lactide dimer suggests that these computational techniques could be extended to larger oligomers by transferring parameters, indicating the dominance of local interactions. acs.org
Table 2: Spectroscopic Data for (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione
| Spectroscopic Technique | Region | Key Findings from Theoretical Simulations |
| Vibrational Circular Dichroism (VCD) | Mid-IR, C-H and C=O stretching regions | Excellent reproduction of experimental sign and intensity patterns using DFT force fields. acs.org |
| Raman Optical Activity (ROA) | Mid-IR | Reasonable prediction of sign patterns for intense peaks using HF calculations. acs.org |
| Infrared (IR) Absorption | Full vibrational range | DFT calculations provide excellent agreement with experimental frequencies without scaling. acs.orgacs.org |
Molecular Dynamics and Simulation Approaches for this compound and its Polymers
Molecular dynamics (MD) and other simulation techniques are powerful tools for investigating the behavior of this compound, also known as lactide, and its resulting polymer, polylactide (PLA). These computational methods provide insights into the molecular-level processes that govern the material's properties and behavior, from polymerization kinetics to the dynamics of the final polymer matrix.
Simulations have been instrumental in understanding the ring-opening polymerization (ROP) of lactide. researchgate.net By developing kinetic models, researchers can simulate the polymerization process under various conditions to predict outcomes like monomer conversion and the molecular weight of the resulting polymer. list-technology.comcetjournal.it These models often incorporate factors such as catalyst concentration, temperature, and the presence of co-initiators. list-technology.comresearchgate.netacs.org For instance, simulations have shown that at higher conversions and molecular weights, the viscosity of the reaction mixture increases significantly, which can limit the effectiveness of conventional stirred-tank reactors due to inadequate mixing and heat transfer. list-technology.com Kneader reactor technology has been proposed as a more effective alternative in such high-viscosity scenarios. list-technology.com
Theoretical studies, particularly those employing Density Functional Theory (DFT), have shed light on the mechanisms of lactide polymerization. acs.org These investigations help in understanding the role of different catalysts and the stereoselectivity of the polymerization process. For example, DFT studies have been used to investigate the mechanism of lactide polymerization catalyzed by dinuclear indium complexes, revealing that the reaction proceeds through a dinuclear species. acs.org
Force field development is a critical aspect of accurate molecular simulations. For polylactide, specific force fields like PLAFF3, which is based on a combination of OPLS and CHARMM force fields, have been developed to accurately model its behavior in both crystalline and amorphous states. acs.org These force fields are parameterized using experimental data and quantum mechanical calculations to reproduce properties such as melt density, glass transition temperature, and crystal structure conformations. acs.org
Molecular dynamics simulations have been employed to study various aspects of PLA, including its interaction with other molecules and its physical properties. For example, simulations have been used to investigate the encapsulation of molecules like vitamin E and Toll-like receptor (TLR) agonists within PLA nanoparticles. nih.gov These studies revealed that molecules like Pam1CSK4 and Pam3CSK4 tend to be located on the surface of the nanoparticle, while vitamin E is found deeper in the core. nih.gov
Simulations also provide valuable information on the dynamics of the polymer itself. Studies have investigated the molecular motions in amorphous PLA fibers and the effect of water on the polymer's properties. tuni.firesearchgate.net For instance, MD simulations have been used to determine the glass transition temperature of PLA at different water concentrations, providing insights into how water acts as a plasticizer. tuni.fi Furthermore, simulations can elucidate the diffusion of molecules within the polymer matrix, which is crucial for applications like controlled drug release. nih.govtandfonline.com
The table below summarizes key parameters and findings from various simulation studies on lactide and polylactide.
| Simulation Aspect | Methodology | Key Findings/Parameters | References |
| Lactide Polymerization Kinetics | Kinetic Modeling | Simulation of a 10,000 ton/year continuous polymerization process targeting 95% conversion and 150,000 g/mol molecular weight. list-technology.com | researchgate.netlist-technology.comcetjournal.it |
| Polymerization Mechanism | Density Functional Theory (DFT) | Investigation of a dinuclear indium catalyst, showing the reaction proceeds via a dinuclear species with a dissociation energy of 32.1 kcal/mol. acs.org | acs.orgacs.org |
| Force Field Development | OPLS/CHARMM-based (PLAFF3) | Developed to reproduce experimental crystal structure, melt density, and glass transition temperature of PLA. acs.org | acs.org |
| Nanoparticle Drug Delivery | Dissipative Particle Dynamics (DPD) | Simulation of PLA nanoparticle formation, showing surface localization of Pam1CSK4/Pam3CSK4 and core encapsulation of vitamin E. nih.gov | nih.gov |
| Polymer-Water Interaction | Molecular Dynamics (MD) | Determination of the glass transition temperature dependency on water concentration, showing plasticizing effects. tuni.fi | tuni.fi |
| Polymer Dynamics | Solid State NMR & MD | Investigation of slow polymer backbone motions (10 to 100 ps timescale) around the glass transition temperature (~50°C). tandfonline.com | researchgate.nettandfonline.com |
These computational and theoretical approaches are continually advancing our understanding of this compound and its polymers, paving the way for the design of new materials with tailored properties for a wide range of applications.
Advanced Analytical Methodologies in 3,6 Dimethyl 1,4 Dioxane 2,5 Dione Research
Spectroscopic Techniques for Characterization
Spectroscopic methods are fundamental in identifying and characterizing lactide and polylactide. These techniques provide detailed information about the molecular structure and composition of the materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of 3,6-Dimethyl-1,4-dioxane-2,5-dione and its polymer, polylactide (PLA). Both ¹H and ¹³C NMR are utilized to probe the chemical environment of the hydrogen and carbon atoms within the molecule, providing insights into its connectivity and spatial arrangement. acs.orgacs.orgumn.edu
High-resolution ¹H NMR spectroscopy, often at frequencies like 500 MHz, offers a powerful means to analyze the stereosequence distribution in PLA. tandfonline.com The methine region of the ¹H NMR spectrum is particularly informative. To enhance resolution, homonuclear decoupling is employed to remove the coupling between the methine and methyl protons. acs.orgtandfonline.com This allows for the clear observation of resonances corresponding to different stereosequences, such as isotactic, syndiotactic, and atactic arrangements. acs.org The relative intensities of these well-resolved resonances in the ¹H spectrum can be used to quantitatively determine the composition of lactide stereoisomers within the polymer chain. tandfonline.com
¹³C NMR spectroscopy complements the information obtained from ¹H NMR. While it generally has a lower signal-to-noise ratio compared to ¹H NMR, it provides valuable data on the stereosequence distribution, with sensitivities that can extend to at least the hexad level. acs.orgacs.org The chemical shifts of the carbonyl, methine, and methyl carbons are sensitive to the local stereochemical environment. By analyzing the splitting patterns and chemical shifts in both ¹H and ¹³C NMR spectra, researchers can deduce the probabilities of different stereosequence additions during polymerization, often indicating a preference for syndiotactic addition under certain catalytic conditions. acs.orgtandfonline.com
Furthermore, NMR crystallography, which combines solid-state NMR measurements with X-ray diffraction data and quantum mechanical calculations, has been used for the fine refinement of the crystal structure of PLA polymorphs. nih.gov This integrated approach allows for a more precise determination of the molecular conformation and packing within the crystalline state. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Polylactide (PLA) Note: Chemical shifts can vary depending on the solvent, concentration, and stereochemistry.
| Nucleus | Functional Group | Chemical Shift (ppm) |
| ¹H | Methine (-CH) | 5.1-5.3 |
| ¹H | Methyl (-CH₃) | 1.5-1.7 |
| ¹³C | Carbonyl (C=O) | ~169 |
| ¹³C | Methine (-CH) | ~69 |
| ¹³C | Methyl (-CH₃) | ~16 |
Mass Spectrometry (MS), including MALDI-TOF-MS
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of this compound and its polymers. A particularly valuable method in this context is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). nih.govacs.org
MALDI-TOF-MS allows for the simultaneous determination of molecular structures, end groups, and molar masses of synthetic polymers like polylactide (PLA). nih.govacs.org This technique is sensitive to variations in stereochemistry and end-group structures. nih.gov In the analysis of PLA, MALDI-TOF-MS can identify different oligomeric series and reveal the presence of both linear and cyclic structures, which can form during tin-catalyzed ring-opening polymerization. nih.gov
The effectiveness of MALDI-TOF-MS can be enhanced by coupling it with chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). nih.govacs.org This hyphenated approach, known as 2D-LC-MALDI-TOF-MS, allows for the separation of PLA chains based on their stereochemical composition prior to mass analysis. acs.org This provides detailed insights into the structural characteristics of the polymer, helping to understand its composition and potential applications. nih.govacs.org
While MALDI-TOF-MS is a versatile tool, quantitative analysis can be challenging due to variations in the ionization probabilities of different polymer structures and end groups. nih.govacs.org However, when combined with chromatographic data, it is possible to perform semi-quantitative analysis of the degree of functionalization in multi-arm PLA. nih.gov The choice of matrix material is also crucial for successful MALDI-TOF analysis of polylactides, with common matrices including 1,8-dihydroxy-9-anthracenone (dithranol), 2,5-dihydroxybenzoic acid (DHB), and trans-3-indoleacrylic acid (IAA). ifj.edu.pl
UV-Visible and ESR Spectroscopy for Compound Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy and Electron Spin Resonance (ESR) spectroscopy are specialized techniques that provide valuable information about the electronic properties and radical species in materials derived from this compound.
UV-Visible Spectroscopy is primarily used to study the photodegradation of polymers. linevsystems.com While polylactide (PLA) itself does not have strong chromophores in the UV-Vis range, this technique becomes relevant when studying the effects of UV radiation on PLA films or composites, especially those containing additives or dyes that do absorb in this region. The changes in the UV-Vis absorption spectrum can indicate chemical changes and degradation within the polymer matrix upon exposure to light.
Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive method for detecting and characterizing species with unpaired electrons, such as free radicals. rsc.org In the context of PLA research, ESR is employed to:
Study Radical Polymerization: It can monitor the progress of radical polymerization reactions, providing insights into the kinetics and mechanisms involved. linevsystems.com
Investigate Degradation: ESR can detect the formation of radical species during the thermal or photodegradation of PLA. For instance, ESR spectra of PLA-polyurethane copolymers recorded at different temperatures in the presence of a radical trap like TEMPO can show the progress of decomposition. researchgate.net
Analyze Polymer Blends: In blends of PLA with other polymers, ESR can provide information about the dynamics and interactions at the molecular level. researchgate.net
Assess Material Quality: The presence of radical species, which can be detected by ESR, can be attributed to structural defects or impurities in conjugated polymers, which can act as traps for charge carriers. rsc.org
By providing information on electronic transitions and the presence of radical species, UV-Vis and ESR spectroscopy offer complementary insights into the stability and reactivity of polylactide-based materials.
Chromatographic Separations (e.g., GPC/SEC) for Polymer Molecular Weight and Distribution
Chromatographic techniques, particularly Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are essential for determining the molecular weight and molecular weight distribution of polylactide (PLA). shimadzu.comutwente.nl This information is critical as it directly influences the physical and mechanical properties of the polymer, such as its strength, viscosity, and degradation rate. waters.comsepscience.com
GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution. sepscience.com The analysis provides several key parameters:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Peak molecular weight (Mp)
Z-average molecular weight (Mz)
Polydispersity Index (PDI or Mw/Mn) , which describes the breadth of the molecular weight distribution. waters.comlcms.cz
A typical PDI value for PLA is around 2.23, indicating a broad molecular weight distribution. lcms.cz For accurate GPC/SEC analysis, the polymer must be fully dissolved in a suitable solvent, such as chloroform (B151607) or tetrahydrofuran (B95107) (THF). shimadzu.comlcms.cz The choice of solvent is crucial to ensure that there are no secondary interactions between the polymer and the stationary phase of the chromatography column. lcms.cz
Advanced GPC/SEC systems can be equipped with multiple detectors, including refractive index (RI), light scattering (LS), and viscometry detectors, to provide more comprehensive data. sepscience.comtheanalyticalscientist.com This multi-detector approach allows for the determination of absolute molecular weights and can provide insights into the polymer's conformation and branching. chromatographyonline.com
The data obtained from GPC/SEC is vital for quality control in PLA production and for understanding how the polymer will behave during processing and in its final application. waters.com For example, the degradation of PLA can be monitored by observing the decrease in its molecular weight over time. waters.com
Table 2: Typical Molecular Weight Data for Polylactide (PLA) from GPC/SEC Note: Values are illustrative and can vary significantly depending on the specific PLA grade and synthesis conditions.
| Parameter | Description | Typical Value Range |
| Mn ( g/mol ) | Number-average molecular weight | 10,000 - 100,000 |
| Mw ( g/mol ) | Weight-average molecular weight | 20,000 - 200,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 2.5 |
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray Diffraction (XRD) is a powerful and widely used technique for investigating the crystalline structure of materials, including this compound and its polymer, polylactide (PLA). rsc.orgresearchgate.net XRD provides crucial information about the arrangement of atoms within a crystal lattice, allowing for the identification of different crystal forms (polymorphs) and the determination of the degree of crystallinity. researchgate.net
In PLA research, XRD is instrumental in:
Identifying Crystal Polymorphs: PLA can exist in different crystalline forms, primarily the α and α' forms. researchgate.netelsevierpure.com The α form is typically produced by crystallization at temperatures above 120 °C, while the more disordered α' form arises at temperatures below 100 °C. researchgate.net XRD patterns can distinguish between these forms based on the positions and intensities of the diffraction peaks. rsc.org For instance, the α form of PLLA is characterized by an orthorhombic unit cell with a 10₃ helical chain conformation. rsc.org
Determining Crystallinity: The XRD pattern of a semi-crystalline polymer like PLA consists of sharp diffraction peaks superimposed on a broad amorphous halo. By analyzing the relative areas of the crystalline peaks and the amorphous halo, the degree of crystallinity can be calculated. researchgate.net This parameter is critical as it significantly influences the mechanical properties, thermal stability, and degradation rate of the polymer.
Studying Crystallization Behavior: XRD can be used to monitor the crystallization process in real-time or after isothermal crystallization at different temperatures. rsc.org This allows researchers to study the influence of processing conditions, such as temperature and the presence of nucleating agents, on the resulting crystal structure. rsc.orgelsevierpure.com
Investigating Composite Structures: When PLA is blended with other materials, such as graphene nanosheets, XRD can reveal how the additive influences the crystal formation of the PLA matrix. rsc.org
The combination of XRD with other techniques, such as differential scanning calorimetry (DSC) and small-angle X-ray scattering (SAXS), provides a comprehensive understanding of the crystalline structure and morphology of PLA and its composites. rsc.orgresearchgate.net
Table 3: Key XRD Reflections for α and α' forms of PLLA Note: Diffraction angles (2θ) are approximate and depend on the X-ray wavelength used.
| Crystal Form | Key Diffraction Peaks (2θ) |
| α form | ~16.7°, ~19.1°, ~22.4° |
| α' form | Broader peaks around similar positions as the α form, with some shifts. |
Atomic Force Microscopy (AFM) for Surface Morphology of Polymer Systems
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that is extensively used to characterize the surface morphology of polymer systems derived from this compound. nih.govmurdoch.edu.auvot.pl AFM provides three-dimensional topographical images of a material's surface at the nanoscale, offering valuable insights into its structure and properties. researchgate.netnih.gov
In the study of polylactide (PLA) and its composites, AFM is utilized to:
Visualize Crystalline Structures: AFM can directly image the lamellar morphology of crystalline PLA. psu.edunih.gov Tapping mode AFM, in particular, can reveal details such as the arrangement of lamellae within spherulites, the presence of screw dislocations, and the mean lamellar thickness. psu.edunih.gov These observations are often in good agreement with data obtained from small-angle X-ray scattering (SAXS). nih.gov
Characterize Surface Roughness: AFM provides quantitative measurements of surface roughness. researchgate.netnih.gov This is important for understanding how surface modifications, such as the addition of nanoparticles or plasma treatment, affect the surface texture of PLA films. researchgate.netresearchgate.net For example, changes in surface roughness after sterilization by gamma irradiation can indicate surface damage. nih.gov
Investigate Polymer Blends and Composites: AFM can be used to visualize the phase separation and distribution of components in PLA blends and composites. nih.govhsbi.de Phase imaging in tapping mode can qualitatively distinguish between different materials on the surface based on their mechanical properties. hsbi.demdpi.com This is particularly useful for identifying the dispersion of fillers or the morphology of immiscible polymer blends. nih.govhsbi.de
Monitor Crystallization in Real-Time: Temperature-controlled AFM allows for the in-situ observation of crystal growth in thin films of PLA. acs.org This enables researchers to study the dynamics of crystallization and the formation of different crystalline morphologies, such as dendritic or hexagonal crystals, depending on factors like film thickness. acs.org
AFM is a versatile tool that complements other analytical techniques by providing direct, real-space visualization of the surface morphology of PLA-based materials. nih.govnih.gov
Table 4: Applications of AFM in Polylactide Research
| Application | Information Obtained |
| Crystalline Morphology | Lamellar structure, spherulite organization, crystal defects |
| Surface Roughness | Quantitative analysis of surface topography |
| Polymer Blends/Composites | Phase separation, filler dispersion, component distribution |
| In-situ Crystallization | Real-time observation of crystal growth and morphology development |
Biological Interactions and Biocompatibility of 3,6 Dimethyl 1,4 Dioxane 2,5 Dione Derived Materials
In Vitro Cytotoxicity Assessments of 3,6-Dimethyl-1,4-dioxane-2,5-dione Polymers
The in vitro cytotoxicity of polymers derived from this compound, such as polylactic acid (PLA) and its copolymers like poly(lactic-co-glycolic acid) (PLGA), is a crucial aspect of their biocompatibility assessment. nih.govqub.ac.uk Standardized tests are employed to evaluate the potential of these materials to cause cell death or inhibit cell proliferation.
Studies have shown that in their intact form, these polymers generally exhibit good biocompatibility and low cytotoxicity. nih.govnih.gov For instance, agar (B569324) diffusion tests and filter tests using L929 mouse fibroblasts have revealed no signs of cytotoxicity for both poly(L,DL-lactide) (PLDLA) and PLGA. nih.gov However, the degradation products of these polymers can influence cellular responses.
When extracts of these polymers are prepared, the temperature at which the extraction occurs can impact the results. Extracts prepared at 37°C have been observed to cause a slight stimulation of mitochondrial activity in some cases. nih.gov In contrast, extracts prepared at a higher temperature of 70°C, which accelerates degradation, have shown a concentration-dependent decrease in mitochondrial activity and a significant decrease in DNA synthesis. nih.gov This suggests that high concentrations of degradation byproducts may have a toxic effect on cells. nih.govqub.ac.uk
The cytotoxicity of these polymers can also change over time as they degrade. For example, one study showed that a type of PLGA (PLLGA) exhibited cytotoxic potential under static conditions after 42 days of degradation, reducing cell viability. qub.ac.uk However, under flow conditions that mimic a more dynamic physiological environment, the cytotoxic effects were lessened. qub.ac.uk
Recent research has also explored the cytotoxicity of modified PLA microspheres. One study found that PLA microspheres, even when loaded with a drug like curcumin, did not show toxicity to L-929 cells and, in some concentrations, even promoted cell growth and proliferation. tandfonline.com Another study investigating PLA and carboxymethyl cellulose-coated PLA particles on human mesenchymal stem cells found that while high concentrations of the particles led to a significant decrease in cell viability, there was no significant difference in apoptosis between the treated and untreated groups. researchgate.net
Interactive Data Table: In Vitro Cytotoxicity of PLA and PLGA Polymers
| Polymer | Cell Line | Assay | Key Findings | Reference |
| PLDLA and PLGA | L929 mouse fibroblasts | Agar diffusion, Filter test | No signs of cytotoxicity. | nih.gov |
| PLDLA and PLGA | BALB 3T3 cells | MTT, BrdU | 37°C extracts: slight stimulation of mitochondrial activity. 70°C extracts: concentration-dependent decrease in mitochondrial activity and DNA synthesis. | nih.gov |
| PLLGA | Not specified | Cell viability | Cytotoxic potential after 42 days under static conditions, reduced under flow conditions. | qub.ac.uk |
| PLA microspheres | L-929 cells | CCK-8 | No toxicity; promoted cell growth at certain concentrations. | tandfonline.com |
| PLA and CMC-PLA particles | Human mesenchymal stem cells | Cell viability, Apoptosis | High concentrations decreased cell viability, but no significant increase in apoptosis. | researchgate.net |
Biodegradation and Metabolite Formation in Biological Systems
The biodegradation of polymers derived from this compound, such as poly(lactic-co-glycolic acid) (PLGA), is a key feature for their application in the biomedical field. nih.govnih.gov This process primarily occurs through the hydrolysis of ester bonds within the polymer chain, which can be influenced by both non-enzymatic and enzymatic pathways. nih.govpolylactide.com
The degradation rate of these polymers is not constant and can be tailored by several factors. These include the polymer's molecular weight, its shape, and the ratio of lactic acid to glycolic acid in the copolymer. polylactide.commdpi.com A higher content of glycolic acid leads to a more hydrophilic polymer that absorbs more water and thus degrades faster. polylactide.commdpi.com Conversely, a higher proportion of the more hydrophobic lactic acid results in a slower degradation rate. polylactide.com Generally, PLGA polymers can take from one to two years to degrade completely, although this can be accelerated. polylactide.com
In an aqueous environment, the degradation of polymers like PLGA is initiated by the hydrolytic attack on their ester bonds. mdpi.com This process breaks down the polymer chains into smaller, soluble fragments, including oligomers of lactic acid and glycolic acid, and ultimately into the monomers themselves. nih.govmdpi.com These monomers, lactic acid and glycolic acid, are endogenous compounds that are naturally present in the body and are metabolized through normal physiological pathways, such as the Krebs cycle. mdpi.com
The degradation process does not always occur uniformly throughout the polymer matrix. Instead, it can be heterogeneous, leading to an uneven release of the monomer and oligomer byproducts. mdpi.com Studies have shown that different sections of the polyester (B1180765) chains can have varying sensitivities to hydrolysis. nih.gov This can result in a steady decrease in the polymer's molecular weight over time, with mass loss beginning when the polymer fragments reach a molecular weight low enough to be soluble. mdpi.com
Research into Potential Antimicrobial Properties of Dioxane Derivatives
While polymers derived from this compound are primarily known for their biocompatibility and biodegradability, there is also research into the antimicrobial properties of other dioxane derivatives. These studies often focus on newly synthesized compounds that incorporate a dioxane ring structure.
For example, a series of 1,3-dioxane-linked derivatives have been investigated as novel bacterial topoisomerase inhibitors. nih.gov These compounds have shown improved antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further research on dioxane-linked amides has identified compounds that inhibit DNA gyrase and can induce DNA strand breaks in bacteria, demonstrating potent activity against various Gram-positive pathogens. nih.govresearchgate.net
Some of these novel bacterial topoisomerase inhibitors (NBTIs) with a dioxane linkage have demonstrated bactericidal activity against both planktonic (free-floating) and biofilm-forming Staphylococcus aureus. nih.govasm.orgresearchgate.net Biofilms are communities of bacteria that are notoriously difficult to treat with conventional antibiotics. researchgate.net The ability of these dioxane derivatives to inhibit biofilm formation and even eradicate existing biofilms highlights their potential as future therapeutics for bacterial infections. asm.orgresearchgate.net
It is important to note that this research is focused on specific, newly synthesized dioxane derivatives and not on the inherent antimicrobial properties of the basic this compound monomer or its resulting polymers like PLA. The antimicrobial activity observed in these studies is attributed to the specific chemical structures of the novel derivatives designed to target bacterial enzymes. nih.govnih.gov
Interactive Data Table: Research on Antimicrobial Dioxane Derivatives
| Dioxane Derivative Class | Target | Key Findings | Pathogens | Reference |
| 1,3-Dioxane-linked derivatives | DNA gyrase and topoisomerase IV | Improved antistaphylococcal activity and reduced hERG inhibition. | Methicillin-resistant Staphylococcus aureus (MRSA) | nih.gov |
| Dioxane-linked amides | DNA gyrase | Potent antibacterial activity against Gram-positive pathogens; induces DNA strand breaks. | Gram-positive pathogens, including MRSA | nih.govresearchgate.net |
| Dioxane-linked NBTIs | DNA gyrase and topoisomerase IV | Bactericidal against planktonic and biofilm S. aureus; inhibits biofilm formation. | Staphylococcus aureus | nih.govasm.orgresearchgate.net |
Future Research Directions and Emerging Applications in Academia
Development of Novel Functionalized 3,6-Dimethyl-1,4-dioxane-2,5-dione Derivatives
A significant shortcoming of conventional poly(lactide) (PLA) is the absence of functional groups along its polymer backbone, which limits possibilities for tailoring its properties or attaching other molecules. nih.gov To overcome this, researchers are developing new synthetic strategies to create functionalized lactide monomers.
One promising approach involves synthesizing side-chain functionalized lactide analogues from readily available amino acids. nih.gov This method allows for the incorporation of protected amine, alcohol, and carboxylic acid functionalities onto the lactide molecule. nih.gov These functionalized monomers can then be polymerized and subsequently deprotected, yielding a PLA backbone with pendant chemical "handles." nih.gov These handles open up pathways for post-polymerization modification, enabling greater control over material properties like degradation rate, hydrophilicity, and mechanical strength, and allowing for the attachment of biological moieties for advanced biomaterial applications. nih.gov
Another innovative strategy is the copolymerization of lactide with functionalized cyclic acetals. acs.org This metal-free, cationic copolymerization process allows for the controlled introduction of reactive groups into the polyester (B1180765) chain. acs.org The resulting copolymers of lactide and acetals, such as PLA/PCl-DXL and PLA/PAllyl-DXL, represent a new class of functional polyesters. acs.org The nature of the incorporated acetal (B89532) unit can influence the material's degradability and provides sites for further chemical modification. acs.org
Advanced Polymer Engineering with this compound
Advanced polymer engineering leverages this compound to create novel polymer architectures with enhanced properties. Research in this area includes the synthesis of multi-block copolymers and the development of toughened polymer blends.
The ring-opening polymerization (ROP) of lactide is a versatile method for creating complex polymer structures. nih.govacs.org For instance, lactide can be used as a reactant to synthesize multi-block copolymers of polylactide and polycarbonate. sigmaaldrich.comsigmaaldrich.com Furthermore, it can be polymerized with other monomers like propene oxide and phthalic anhydride (B1165640) using aluminum catalysts to produce multi-block polyesters. sigmaaldrich.com These advanced polymerization techniques allow for the creation of materials with tailored properties that combine the characteristics of different polymer segments.
A key challenge for commercial poly(L-lactide) (PLLA) is its inherent brittleness, which limits its use in applications requiring high impact resistance. rsc.org To address this, researchers are developing new block polymers to act as rubber tougheners. rsc.org One such example is a series of poly(ester-alt-ether)-b-PLLA block polymers, which can be synthesized efficiently in a one-pot process using switchable catalysis. rsc.org When blended with commercial PLLA, even in small amounts, these block polymers significantly improve its ductility and impact strength, potentially allowing PLLA to replace high-impact petrochemical plastics like HIPS or ABS. rsc.org Importantly, these tougheners are themselves degradable and chemically recyclable, contributing to a more sustainable material lifecycle. rsc.org
Another area of polymer engineering involves creating composite materials. For example, PLA/silica composites have been prepared through the in-situ ring-opening polymerization of L-lactide onto the surface of both pristine and amine-functionalized silica. mdpi.com This method grafts the polymer directly onto the mineral surface, creating functional materials with potential applications in areas like the remediation of industrial wastewater by adsorbing metal ions such as Pb(II), Co(II), and Cu(II). mdpi.com
Interdisciplinary Research on Sustainable Biomaterials from this compound
The biocompatibility and biodegradability of polymers derived from this compound make them ideal candidates for interdisciplinary research in sustainable biomaterials. researchgate.netnih.gov This field merges polymer chemistry with biology, medicine, and materials science to create advanced materials for biomedical applications, such as tissue engineering and drug delivery. nih.govucmerced.edu
A significant focus is on developing PLA-based composite materials that incorporate natural biomolecules to enhance their functionality. nih.gov For example, biocomposites of PLA and chitosan (B1678972) have been developed for bone repair applications. nih.gov These materials, processable by 3D printing, combine the mechanical strength and biodegradability of PLA with the antibacterial properties of chitosan. nih.gov Similarly, modifications with other biomolecules like hemicellulose and alginate are being explored to create materials with desired properties for specific applications, including antimicrobial wound dressings. nih.gov
In a novel approach to improving PLA's physical properties, researchers have engineered a highly chiral D-lactate (D-LA)-based polyester, poly[D-LA-co-(R)-3-hydroxybutyrate (3HB)] (LAHB), synthesized by the chemoautotrophic bacterium Cupriavidus necator. acs.org When blended with commercial PLA, this ultra-high-molecular-weight biopolyester acts as a modifier, improving the processability and impact resistance of PLA while maintaining its transparency. acs.org This demonstrates a sustainable, microbial platform for producing tailor-made modifiers that enhance PLA's performance. acs.org
The development of functionalized PLA also holds promise for creating advanced drug and vaccine delivery systems. nih.gov By introducing specific functionalities to the polymer, it's possible to coat PLA single crystals with antigens, paving the way for new vaccine development strategies. nih.gov
Theoretical Predictions and Experimental Validation of New Properties
Computational modeling and simulation are becoming indispensable tools in the study of materials based on this compound. researchgate.netresearchgate.net These theoretical approaches provide insights into molecular-level mechanisms that are difficult to probe experimentally, accelerating the design and optimization of new materials. researchgate.net
Researchers have developed specific force fields, such as PLAFF3, which combine elements from OPLS and CHARMM force fields, to accurately model the behavior of polylactide in molecular simulations. acs.org These models are validated by their ability to reproduce experimentally determined properties like crystal structure, melt density, and glass transition temperature. acs.org All-atom molecular dynamics simulations are used to study a wide range of phenomena, including the miscibility of PLA with other polymers like polyhydroxybutyrate (B1163853) (PHB) and the interactions within PLA-based nanocomposites, for instance, those reinforced with cellulose (B213188) nanocrystals. researchgate.net
Theoretical models are also being established to predict the material's behavior under various conditions. For example, models have been developed to predict the molecular weight decrease of PLA during melt processing techniques like extrusion, which is crucial for controlling manufacturing outcomes. researchgate.net These models, which account for thermal degradation, show good agreement with experimental data, with deviations as low as 5%. researchgate.net Furthermore, constitutive models, such as the Knowles hyperelastic model, are being adapted to predict the complex non-linear stress-strain response and damage evolution in PLA, which is critical for designing reliable biomedical implants.
These computational strategies not only reproduce key experimental findings but also reveal new insights, such as the influence of chemical interactions on composite immiscibility and the molecular mechanisms of hydrolytic degradation. researchgate.netresearchgate.net This synergy between theoretical prediction and experimental validation is crucial for accelerating the discovery of new biodegradable polymer composites with desired performance characteristics. researchgate.net
Q & A
Q. What are the common synthesis methods for 3,6-Dimethyl-1,4-dioxane-2,5-dione, and how do reaction conditions influence purity and yield?
- Methodological Answer : The compound is typically synthesized via ring-opening polymerization precursors or direct lactide cyclization. A validated protocol involves reacting lactic acid derivatives under catalytic conditions (e.g., stannous octoate) at elevated temperatures (140°C for 4 hours in argon atmosphere). Purity (>99%) is achieved through repeated precipitation in ice-cold diethyl ether and lyophilization . Key parameters include:
- Catalyst concentration : Excess catalyst may introduce impurities.
- Temperature control : Polymerization at 140°C ensures optimal monomer conversion .
- Solvent selection : Anhydrous dichloromethane (DCM) minimizes side reactions .
Q. How is this compound characterized using spectroscopic and thermal analysis techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and monomer incorporation in copolymers (e.g., 10 lactide units per PEG macromer in PEG-PLLA-DA) .
- Thermogravimetric Analysis (TGA) : Degradation profiles show mass loss at 354°C, primarily attributed to the compound and its isomers (cis/trans), with CO₂ and organic acid byproducts .
- Fourier-Transform Infrared (FTIR) : Detect ester carbonyl stretches (~1750 cm⁻¹) and hydroxyl groups in degradation products .
- Heat Capacity Data : Experimental values range from 368.3–438.9 K with 1.5% error, critical for modeling thermal stability .
Advanced Research Questions
Q. How can polymerization conditions be optimized to control the molecular weight and crystallinity of PLA derived from this compound?
- Methodological Answer :
- Catalyst Tuning : Use stannous octoate (0.1–0.5 wt%) to regulate chain length. Higher catalyst loads reduce molecular weight due to accelerated termination .
- Temperature Gradients : Isothermal polymerization at 140°C favors linear chain growth, while gradient heating (120–160°C) enhances crystallinity .
- Copolymer Design : Incorporate PEG segments (Mn <3400) to adjust hydrophilicity and degradation rates, as shown in PEG-PLLA-DA hydrogels .
Q. What experimental strategies resolve contradictions in thermal degradation data of polymers synthesized from this compound?
- Methodological Answer : Discrepancies in TGA profiles often arise from isomerization (cis/trans) during degradation. Mitigation strategies include:
- Chromatographic Separation : Use HPLC to isolate isomers before analysis .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers via retention time shifts (e.g., 13.692 min vs. 13.379 min for cis/trans forms) .
- Controlled Atmosphere TGA : Conduct experiments under nitrogen to suppress oxidative degradation artifacts .
Q. How does stereochemistry impact the mechanical and degradation properties of polymers derived from this compound?
- Methodological Answer :
- (3S,6S)-Isomer : Produces semi-crystalline PLA with high tensile strength (≈60 MPa), suitable for load-bearing medical implants .
- Racemic Mixtures (DL-Lactide) : Yield amorphous polymers with faster hydrolysis rates, ideal for drug delivery systems .
- Analytical Validation : Circular dichroism (CD) confirms enantiomeric purity, critical for biocompatibility .
Safety and Environmental Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
